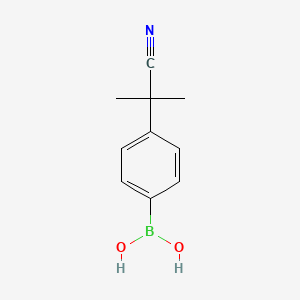

2-(4-Boronophenyl)-2-methylpropanenitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

[4-(2-cyanopropan-2-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO2/c1-10(2,7-12)8-3-5-9(6-4-8)11(13)14/h3-6,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXBFDTWYHAEIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)(C)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657137 | |

| Record name | [4-(2-Cyanopropan-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-67-1 | |

| Record name | B-[4-(1-Cyano-1-methylethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(2-Cyanopropan-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Cyanoprop-2-yl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Boronophenyl)-2-methylpropanenitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Boronophenyl)-2-methylpropanenitrile, a crucial building block in the synthesis of advanced therapeutic agents. We will delve into its chemical properties, synthesis, and pivotal role in the development of targeted therapies, with a particular focus on its application in the creation of kinase inhibitors.

Introduction: The Significance of Boronic Acids in Medicinal Chemistry

Boron-containing compounds have emerged as a significant class of molecules in drug discovery, prized for their unique chemical properties that enable potent and selective interactions with biological targets.[1] The boronic acid functional group, in particular, can form reversible covalent bonds with active site serine, threonine, or cysteine residues in enzymes, leading to potent inhibition.[2] This has led to the successful development of several FDA-approved drugs containing a boronic acid moiety.[3] this compound, also known by its IUPAC name [4-(2-cyanopropan-2-yl)phenyl]boronic acid, is a valuable bifunctional molecule that combines the advantageous properties of a phenylboronic acid with a nitrile-containing side chain, making it a versatile intermediate in the synthesis of complex drug candidates.[4]

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective and safe use in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂BNO₂ | [4] |

| Molecular Weight | 189.02 g/mol | [4] |

| Appearance | Solid | [4] |

| CAS Number | 145139-23-9 | [4] |

| Purity | Typically ≥97% | [4] |

Safety Information: this compound is classified as acutely toxic if swallowed (GHS06) and requires careful handling in a laboratory environment.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is a multi-step process that leverages well-established organic chemistry reactions. A common and efficient strategy involves the preparation of a brominated precursor followed by a palladium-catalyzed borylation reaction.

Synthesis of the Precursor: 2-(4-Bromophenyl)-2-methylpropanenitrile

The synthesis of the key intermediate, 2-(4-Bromophenyl)-2-methylpropanenitrile, can be achieved through the dimethylation of 4-bromophenylacetonitrile. This reaction introduces the gem-dimethyl group bearing the nitrile functionality.

Experimental Protocol: Synthesis of 2-(4-Bromophenyl)-2-methylpropanenitrile

-

Reaction Setup: To a solution of 4-bromophenylacetonitrile (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise at 0 °C.

-

Methylation: After the initial reaction has subsided, add methyl iodide (MeI, 2.2 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford 2-(4-Bromophenyl)-2-methylpropanenitrile.

| Precursor Synthesis Data | |

| Starting Material | 4-bromophenylacetonitrile |

| Reagents | Sodium Hydride, Methyl Iodide |

| Typical Yield | >90% |

Borylation via Suzuki-Miyaura Coupling

The final step in the synthesis is the conversion of the aryl bromide to the corresponding boronic acid. The Suzuki-Miyaura coupling is a powerful and widely used method for this transformation, employing a palladium catalyst to couple the aryl halide with a boron source.[1][5]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 2-(4-Bromophenyl)-2-methylpropanenitrile (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (KOAc, 3.0 eq).

-

Solvent and Reaction Conditions: Add a suitable anhydrous solvent, such as 1,4-dioxane. Degas the reaction mixture and then heat to 80-100 °C for 12-24 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Hydrolysis: After completion, cool the reaction to room temperature and filter through a pad of celite. Concentrate the filtrate and then hydrolyze the resulting pinacol boronate ester with an aqueous acid (e.g., 1 M HCl) to obtain the desired boronic acid.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography.

Application in Drug Discovery: A Key Intermediate for PI3K/mTOR Inhibitors

The primary application of this compound in drug discovery is as a key intermediate in the synthesis of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors.[6] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][8]

Role in the Synthesis of NVP-BEZ235 Derivatives

This compound is a precursor to 2-(4-aminophenyl)-2-methylpropanenitrile, a crucial building block for the synthesis of NVP-BEZ235 and its derivatives.[6][9] NVP-BEZ235 is a potent dual PI3K/mTOR inhibitor that has been extensively studied in preclinical and clinical settings for the treatment of various cancers.[10][11][12] The synthesis involves the coupling of 2-(4-aminophenyl)-2-methylpropanenitrile with a substituted quinoline or a similar heterocyclic core.[6]

| Compound | Target(s) | Reported IC₅₀ |

| NVP-BEZ235 | PI3K / mTOR | p110α: 4 nM, p110β: 75 nM, p110δ: 7 nM, p110γ: 5 nM, mTOR: 6 nM |

Note: IC₅₀ values can vary depending on the assay conditions.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a complex signaling cascade that is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of PI3K, which in turn phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates, including mTOR, which ultimately leads to the regulation of cellular processes such as protein synthesis, cell growth, and survival.[7]

Conclusion and Future Perspectives

This compound is a testament to the growing importance of organoboron compounds in modern medicinal chemistry. Its strategic design allows for its efficient incorporation into complex molecular architectures, providing access to potent and selective therapeutic agents. The successful application of this building block in the synthesis of PI3K/mTOR inhibitors highlights the power of rational drug design and the continuous need for novel synthetic intermediates. As our understanding of disease biology deepens, the demand for versatile and functionalized building blocks like this compound will undoubtedly continue to grow, paving the way for the development of the next generation of targeted therapies.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scispace.com [scispace.com]

- 3. Isobutyronitrile | C4H7N | CID 6559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile | Atlantis Press [atlantis-press.com]

- 7. mdpi.com [mdpi.com]

- 8. PI3K inhibitors as new cancer therapeutics: implications for clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NVP-BEZ235 and NVP-BGT226, dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitors, enhance tumor and endothelial cell radiosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NVP-BEZ235, a dual PI3K/mTOR inhibitor synergistically potentiates the antitumor effects of cisplatin in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Boronophenyl)-2-methylpropanenitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-Boronophenyl)-2-methylpropanenitrile (also known as [4-(2-cyanopropan-2-yl)phenyl]boronic acid). It details a probable synthetic route, explores its reactivity, particularly in the context of modern synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction, and discusses its potential applications in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers utilizing this versatile building block in their synthetic endeavors.

Introduction

This compound is an arylboronic acid derivative that has garnered interest as a versatile intermediate in organic synthesis. The presence of both a boronic acid moiety and a nitrile functional group on a sterically hindered benzylic scaffold makes it a unique building block for the construction of complex molecular architectures. Boronic acids are widely recognized for their role in palladium-catalyzed cross-coupling reactions, offering a stable, low-toxicity, and highly functional group-tolerant platform for carbon-carbon bond formation.[1][2] The nitrile group, while relatively inert, can be readily transformed into other valuable functionalities such as amines, carboxylic acids, and ketones, further expanding the synthetic utility of this compound.[3] This guide aims to consolidate the available technical information on this compound, providing a foundation for its effective use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its successful application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 850568-67-1 | [4][5] |

| Molecular Formula | C₁₀H₁₂BNO₂ | [4][5] |

| Molecular Weight | 189.02 g/mol | [4][5] |

| Appearance | Solid | [5] |

| Melting Point | 146-148 °C | [6] |

| Solubility | Data not available. Likely soluble in polar organic solvents such as methanol, ethanol, DMF, and DMSO. | Inferred |

| SMILES | CC(C)(C#N)C1=CC=C(C=C1)B(O)O | [6] |

| InChI | InChI=1S/C10H12BNO2/c1-10(2,7-12)8-3-5-9(6-4-8)11(13)14/h3-6,13-14H,1-2H3 | [6] |

Stability and Storage:

Arylboronic acids are generally stable compounds that can be handled under normal laboratory conditions. However, they can undergo dehydration to form boroxines, particularly upon heating. It is recommended to store this compound in a cool, dry place, tightly sealed to prevent moisture absorption. For long-term storage, refrigeration at 2-8°C is advisable.[6] The nitrile group is generally stable under a range of conditions, but strong acidic or basic hydrolysis will convert it to a carboxylic acid or amide, respectively.

Synthesis and Characterization

Synthesis of 2-(4-aminophenyl)-2-methylpropanenitrile

A common route to this amino precursor involves a two-step process starting from 4-nitrophenylacetonitrile.

Step 1: Methylation of 4-nitrophenylacetonitrile This step introduces the two methyl groups at the benzylic position. A strong base, such as sodium hydride, is used to deprotonate the acidic α-carbon, followed by reaction with an excess of methyl iodide.

Step 2: Reduction of the Nitro Group The nitro group of the resulting 2-methyl-2-(4-nitrophenyl)propanenitrile is then reduced to an amine. Several methods can be employed for this transformation, including catalytic hydrogenation or, more commonly in laboratory settings, reduction with metals in acidic media, such as tin(II) chloride in ethanol or iron powder in acetic acid.

Experimental Protocol: Synthesis of 2-(4-aminophenyl)-2-methylpropanenitrile [7]

-

Materials: 4-nitrophenylacetonitrile, Sodium Hydride (60% dispersion in mineral oil), Methyl Iodide, Dimethylformamide (DMF), Iron powder, Acetic acid, Ethyl acetate, Sodium bicarbonate solution.

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (2.2 equivalents) in anhydrous DMF.

-

Cool the suspension in an ice bath and add a solution of 4-nitrophenylacetonitrile (1 equivalent) in DMF dropwise.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

-

Cool the mixture again in an ice bath and add methyl iodide (2.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-methyl-2-(4-nitrophenyl)propanenitrile.

-

To a solution of the nitro compound in a mixture of ethanol and acetic acid, add iron powder (excess).

-

Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to yield 2-(4-aminophenyl)-2-methylpropanenitrile.

-

Synthesis of this compound via Sandmeyer-type Reaction

The conversion of the aryl amine to the aryl boronic acid can be achieved via a Sandmeyer-type reaction. This involves the diazotization of the amine followed by reaction with a boron source.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound (Proposed)

-

Materials: 2-(4-aminophenyl)-2-methylpropanenitrile, Sodium nitrite, Hydrochloric acid, Boric acid, Copper(I) salt (e.g., CuBr or Cu₂O), Sodium hydroxide, Diethyl ether.

-

Procedure:

-

Dissolve 2-(4-aminophenyl)-2-methylpropanenitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

-

In a separate flask, prepare a solution of boric acid (excess) and a catalytic amount of a copper(I) salt in water.

-

Slowly add the cold diazonium salt solution to the boric acid solution. Vigorous nitrogen evolution should be observed.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Basify the reaction mixture with a sodium hydroxide solution to a pH of ~8-9.

-

Wash the aqueous layer with diethyl ether to remove any non-polar impurities.

-

Carefully acidify the aqueous layer with hydrochloric acid to precipitate the boronic acid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

-

Characterization Data

While specific, published spectral data for this compound is scarce, a commercial supplier indicates the availability of NMR, CNMR, HPLC, and LC-MS data for quality control purposes.[6] Based on the structure, the following spectral characteristics can be anticipated:

-

¹H NMR: Signals corresponding to the aromatic protons (likely two doublets in the 7-8 ppm region), a singlet for the two equivalent methyl groups, and a broad singlet for the B(OH)₂ protons which may exchange with D₂O.

-

¹³C NMR: Resonances for the quaternary carbons of the nitrile and the carbon bearing the methyl groups, aromatic carbons (including the carbon attached to the boron atom), the methyl carbons, and the nitrile carbon.

-

IR Spectroscopy: Characteristic absorptions for the O-H stretch of the boronic acid, the C≡N stretch of the nitrile group (around 2230 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The molecular ion peak [M]+ at m/z 189, along with characteristic fragmentation patterns.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a valuable tool in synthetic organic chemistry, particularly in the construction of biaryl structures and as a precursor to other functionalized molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of arylboronic acids is their participation in the Suzuki-Miyaura cross-coupling reaction.[8][9] This palladium-catalyzed reaction forms a new carbon-carbon bond between the arylboronic acid and an aryl or vinyl halide (or triflate).

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

The gem-dimethyl group adjacent to the nitrile provides steric hindrance, which may influence the rate and efficiency of the coupling reaction. The electron-withdrawing nature of the nitrile group can also affect the reactivity of the boronic acid. Optimization of reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, is crucial for achieving high yields.

Potential Applications in Drug Discovery

While direct applications of this compound in drug development are not extensively documented, its structural motifs are present in molecules of pharmaceutical interest. For instance, the related compound, 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, is a key intermediate in the synthesis of PI3K/mTOR inhibitors.[10] This suggests that this compound could serve as a valuable building block for creating libraries of compounds for screening against various biological targets. The boronic acid moiety itself has been incorporated into several FDA-approved drugs, where it often acts as a reversible covalent inhibitor by interacting with serine, threonine, or cysteine residues in enzyme active sites.[11][12]

Transformation of the Nitrile Group

The nitrile functionality offers a gateway to a variety of other chemical groups, enhancing the synthetic potential of molecules derived from this compound.

-

Reduction to Amines: The nitrile can be reduced to a primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

-

Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis of the nitrile yields a carboxylic acid.

-

Conversion to Ketones: Reaction with Grignard or organolithium reagents, followed by hydrolysis, can convert the nitrile to a ketone.

These transformations allow for the late-stage functionalization of complex molecules synthesized using this boronic acid building block.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its combination of a reactive boronic acid moiety and a transformable nitrile group, coupled with a unique substitution pattern, makes it a powerful tool for the construction of complex organic molecules. Its primary utility lies in Suzuki-Miyaura cross-coupling reactions to form biaryl linkages, with potential applications in the synthesis of pharmaceutically active compounds and novel materials. Further research into the specific reactivity and applications of this compound is warranted and will likely expand its role in modern synthetic chemistry.

References

- 1. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. 4-(2-Cyanopropan-2-yl)phenylboronic acid,850568-67-1-Amadis Chemical [amadischem.com]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. BJOC - Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester [beilstein-journals.org]

- 11. mdpi.com [mdpi.com]

- 12. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Structure and Synthesis of 2-(4-Boronophenyl)-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Boronophenyl)-2-methylpropanenitrile, a specialized organoboron compound, is a valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its structure, which combines a phenylboronic acid moiety with a nitrile-containing isobutyronitrile group, makes it a versatile intermediate for the construction of complex molecular architectures. Boronic acids and their derivatives are renowned for their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a Nobel Prize-winning method for forging carbon-carbon bonds.[1] The presence of the boronic acid group allows for facile and selective coupling with a wide array of organic halides and triflates, enabling the synthesis of diverse biaryl and substituted aromatic compounds that are often key scaffolds in pharmacologically active molecules. This guide provides a comprehensive overview of the structure, properties, and, most critically, the synthetic pathway to this important reagent, with a focus on the mechanistic rationale behind the chosen methodology.

Chemical Structure and Properties

This compound is a white to off-white solid.[2] Its molecular structure is characterized by a benzene ring substituted at the 1- and 4-positions. One substituent is the boronic acid group (-B(OH)₂), and the other is a 2-methylpropanenitrile group (-C(CH₃)₂CN).

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂BNO₂ | [2] |

| Molecular Weight | 189.02 g/mol | [2] |

| CAS Number | 850568-67-1 | [2] |

| MDL Number | MFCD06659832 | [2] |

| Physical State | Solid | [2] |

| IUPAC Name | [4-(2-cyanopropan-2-yl)phenyl]boronic acid | [2] |

Synthesis of this compound

The most efficient and widely adopted strategy for the synthesis of this compound is the Miyaura borylation reaction . This powerful palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-boron bond by reacting an organohalide with a diboron reagent.[3][4] In this specific case, the synthesis involves two primary stages:

-

Miyaura Borylation: The palladium-catalyzed coupling of 2-(4-bromophenyl)-2-methylpropanenitrile with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to form the stable intermediate, 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-methylpropanenitrile (the pinacol boronate ester).

-

Hydrolysis: The subsequent deprotection of the pinacol boronate ester to yield the final this compound.

Mechanistic Rationale and Experimental Design

The choice of the Miyaura borylation is predicated on its mild reaction conditions and high functional group tolerance, which are critical given the presence of the nitrile group in the substrate.[1] The catalytic cycle, a cornerstone of palladium-catalyzed cross-coupling reactions, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Miyaura borylation reaction.

Expertise in Action: Causality behind Experimental Choices

-

Choice of Catalyst: A palladium(0) species is the active catalyst. Often, a palladium(II) precatalyst like PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) is used, which is reduced in situ to Pd(0). The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and facilitates the catalytic cycle.[1][4]

-

The Role of the Base: The base, typically a weak one like potassium acetate (KOAc), plays a crucial, multifaceted role.[1] While in Suzuki couplings a strong base is often needed to activate the boronic acid, in the Miyaura borylation, a milder base is preferred. Its primary role is to facilitate the transmetalation step. It is believed to form an acetato-palladium complex, which is more reactive towards the diboron reagent than the halide complex.[3] Crucially, a weak base prevents the in situ Suzuki coupling of the newly formed boronate ester with unreacted aryl halide, which would lead to undesired homocoupled biaryl impurities.

-

Solvent Selection: Anhydrous, polar aprotic solvents like dioxane or dimethyl sulfoxide (DMSO) are commonly employed.[5] These solvents are capable of dissolving the reagents and intermediates and are stable at the elevated temperatures often required for the reaction to proceed at a reasonable rate.

Experimental Protocol: Synthesis of 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-methylpropanenitrile

This protocol is a representative procedure based on established methodologies for the Miyaura borylation of aryl bromides.[5][6]

Materials:

-

2-(4-bromophenyl)-2-methylpropanenitrile

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))

-

Potassium acetate (KOAc), anhydrous

-

Anhydrous 1,4-dioxane

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-(4-bromophenyl)-2-methylpropanenitrile (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), potassium acetate (2.0-3.0 eq), and PdCl₂(dppf) (0.02-0.05 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is in the range of 0.1-0.5 M with respect to the aryl bromide.

-

Reaction: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts. Wash the celite pad with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure pinacol boronate ester.[7]

Experimental Protocol: Hydrolysis to this compound

The pinacol boronate ester is a stable, easily handled intermediate. The final step is the hydrolysis of this ester to the desired boronic acid.

Materials:

-

2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-methylpropanenitrile

-

Methanol

-

Silica gel

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: Dissolve the pinacol boronate ester in methanol.

-

Hydrolysis: Add silica gel to the methanolic solution and stir the mixture at room temperature for 24 hours.[7]

-

Work-up: Filter the mixture to remove the silica gel and evaporate the solvent.

-

Purification: The crude boronic acid can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[7] Alternatively, recrystallization or an acid-base extraction can be employed for purification.[8][9]

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving a Miyaura borylation followed by hydrolysis. This approach is underpinned by the well-established and robust palladium-catalyzed cross-coupling methodology. A thorough understanding of the reaction mechanism, particularly the roles of the catalyst and base, is paramount for optimizing reaction conditions and achieving high yields of the desired product. The resulting boronic acid is a valuable reagent for drug discovery and development, enabling the construction of novel and complex molecular entities through subsequent cross-coupling reactions. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and scientists working in the field of synthetic organic and medicinal chemistry.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 5. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 2-(4-Boronophenyl)-2-methylpropanenitrile for Advanced Research Applications

Abstract: This technical guide provides an in-depth exploration of 2-(4-Boronophenyl)-2-methylpropanenitrile, a key organoboron building block in modern synthetic and medicinal chemistry. We will dissect its fundamental physicochemical properties, including its precise molecular weight, and detail a robust, field-proven synthetic protocol from its common precursor. The guide emphasizes the principles of scientific integrity through self-validating experimental designs and thorough analytical characterization. Furthermore, it delves into the compound's chemical reactivity, stability considerations, and its primary application in palladium-catalyzed cross-coupling reactions, which are pivotal in the drug discovery process. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical guidance on the effective use of this versatile reagent.

Core Physicochemical and Structural Data

This compound, also known by its IUPAC name [4-(2-cyanopropan-2-yl)phenyl]boronic acid, is a bifunctional organic compound. It possesses a boronic acid group, making it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, and a gem-dimethylnitrile moiety, a common structural feature in pharmacologically active molecules. Its precise properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 189.02 g/mol | [1][2] |

| Molecular Formula | C₁₀H₁₂BNO₂ | [1][2] |

| CAS Number | 850568-67-1 | [1][2] |

| IUPAC Name | [4-(2-cyanopropan-2-yl)phenyl]boronic acid | [2] |

| SMILES String | CC(C)(C#N)c1ccc(cc1)B(O)O | |

| InChI Key | BNXBFDTWYHAEIR-UHFFFAOYSA-N | [2] |

| Physical Form | Solid | [2] |

| Typical Purity | ≥97% | [2] |

Synthesis and Purification Protocol

The synthesis of aryl boronic acids is a well-established transformation in organic chemistry. A highly reliable and scalable route to this compound involves the lithiation of the corresponding aryl bromide precursor followed by quenching with a borate ester.

Causality of Experimental Design: The choice of 2-(4-bromophenyl)-2-methylpropanenitrile as a precursor is strategic; the carbon-bromine bond is readily cleaved by strong organolithium bases to form an aryllithium intermediate.[3][4] Cryogenic temperatures (-78 °C) are critical to prevent side reactions of the highly reactive aryllithium species. Triisopropyl borate is used as the boron source; its bulky isopropyl groups help to minimize the formation of undesired over-addition products. The final acidic hydrolysis step is necessary to convert the boronate ester intermediate into the target boronic acid.

Experimental Workflow: Synthesis

Caption: High-level workflow for the synthesis of this compound.

Step-by-Step Synthesis Methodology:

-

Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with 2-(4-bromophenyl)-2-methylpropanenitrile (1.0 eq).

-

Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material completely.

-

Inert Atmosphere & Cooling: The solution is purged with nitrogen and cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (n-BuLi, 1.1 eq) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The formation of the aryllithium species is observed. The mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining the temperature below -70 °C.

-

Equilibration: After the addition is complete, the cooling bath is removed, and the reaction is allowed to slowly warm to room temperature and stir overnight.

-

Hydrolysis (Quench): The reaction mixture is carefully poured into a beaker containing 2 M hydrochloric acid (HCl) and stirred vigorously for 1 hour to hydrolyze the boronate ester.

-

Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.

-

Washing & Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product.

Analytical Characterization and Quality Control

Rigorous analytical validation is paramount to ensure the identity, purity, and stability of the synthesized material, thereby guaranteeing its reliable performance in subsequent applications. Boronic acids and their derivatives require a multi-technique approach for full characterization.[5][6]

Analytical Workflow

References

- 1. This compound | 850568-67-1 [chemicalbook.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 2-(4-Bromophenyl)-2-methylpropanenitrile | C10H10BrN | CID 10443591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-Bromophenyl)-2-methylpropanenitrile | 101184-73-0 [sigmaaldrich.com]

- 5. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 2-(4-Boronophenyl)-2-methylpropanenitrile

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 2-(4-Boronophenyl)-2-methylpropanenitrile (CAS No: 850568-67-1), a key building block in contemporary drug discovery and organic synthesis. Designed for researchers, chemists, and laboratory professionals, this document synthesizes critical safety data to ensure the well-being of personnel and the integrity of research by fostering a culture of safety and proactive risk mitigation.

Compound Profile and Hazard Identification

This compound is a solid organoboron compound.[1][2] Its unique structure, incorporating both a boronic acid and a nitrile functional group, makes it a versatile reagent. However, these same features necessitate a thorough understanding of its potential hazards.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For this compound, the key hazard classifications are summarized below.

| Hazard Class | GHS Category | Signal Word | Hazard Statement | Pictogram | Source(s) |

| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed | GHS06 (Skull and Crossbones) | [1] |

| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation | GHS07 (Exclamation Mark) | [2] |

| Serious Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | [2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | [2] |

This table synthesizes data from multiple sources to provide a comprehensive hazard profile.

The presence of the nitrile group (C≡N) is a primary driver of the compound's acute oral toxicity. In biological systems, nitriles can potentially metabolize to release cyanide, a potent inhibitor of cellular respiration. The boronic acid moiety, while crucial for its synthetic utility, can contribute to skin and eye irritation.

Physical and Chemical Properties

A clear understanding of the compound's physical properties is fundamental to its safe handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂BNO₂ | [1][2] |

| Molecular Weight | 189.02 g/mol | [1][2] |

| Appearance | Solid | [1][2] |

| CAS Number | 850568-67-1 | [2] |

Risk Assessment and Exposure Control

A systematic approach to risk assessment is paramount. The core principle is to minimize exposure through a multi-layered strategy known as the "Hierarchy of Controls."

Caption: Hierarchy of controls for managing exposure risks.

Engineering Controls

The primary method for controlling exposure to hazardous solids is through robust engineering controls.

-

Chemical Fume Hood: All weighing and handling of this compound powder must be conducted inside a certified chemical fume hood to prevent inhalation of airborne particulates.

-

Ventilation: Ensure the laboratory is well-ventilated to maintain air quality and dilute any fugitive emissions.[3][4]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical.[5] The selection of appropriate PPE is critical and non-negotiable.

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[3] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[4]

-

Eye and Face Protection: Chemical safety goggles are mandatory.[5] Where there is a significant risk of splashing or dust generation, a full-face shield should be worn in addition to goggles.[6][7]

-

Skin and Body Protection: A standard laboratory coat must be worn and kept fully fastened. Ensure that the pant legs are worn outside of footwear to prevent chemicals from entering shoes.[6]

-

Respiratory Protection: If engineering controls are insufficient or if there is a potential for significant aerosolization of the powder, a NIOSH-approved respirator may be necessary.[3][8] The specific type of respirator and cartridge should be determined by a qualified safety professional based on the anticipated exposure levels.

Safe Handling and Storage Protocols

Adherence to standardized protocols is the cornerstone of laboratory safety.

General Handling Protocol

-

Preparation: Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is correctly donned. An eyewash station and safety shower must be readily accessible.[4]

-

Weighing and Transfer: Conduct all transfers of the solid compound within the fume hood. Use a spatula for transfers and avoid generating dust. If dust is unavoidable, respiratory protection is essential.

-

Work Practices: Do not eat, drink, or smoke in the laboratory.[2][9] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][4]

-

Contamination: Avoid contact with skin, eyes, and clothing.[10] If contact occurs, follow the first-aid procedures outlined in Section 5.

Storage Requirements

Proper storage is crucial for maintaining the compound's stability and preventing accidental exposure.

-

Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[3][11]

-

Compatibility: Store away from incompatible materials, such as strong oxidizing agents.

-

Labeling: Ensure the container is clearly labeled with the compound's identity and associated hazards.

-

Security: For highly toxic materials, it is best practice to store them in a locked cabinet or a designated, controlled area.[2][4]

Accidental Release and Waste Disposal

Preparedness for accidental spills is a critical component of a comprehensive safety plan.

Accidental Release Measures

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne.

-

Contain: Prevent the spill from spreading or entering drains.[4]

-

Clean-up:

-

For small spills, carefully sweep up the solid material using an inert absorbent material (e.g., sand, vermiculite).[4] Avoid raising dust.

-

Place the collected material into a sealed, labeled container for proper disposal.

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

-

PPE: All personnel involved in the clean-up must wear appropriate PPE, including respiratory protection.

Caption: Step-by-step workflow for responding to a chemical spill.

Waste Disposal

Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations.[4] Chemical waste should be collected in designated, sealed containers and handled by trained personnel or a licensed waste disposal contractor.

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. Always have the Safety Data Sheet (SDS) available to provide to emergency medical personnel.[10]

-

If Swallowed: Do NOT induce vomiting .[3][4] Rinse the mouth with water. Immediately call a Poison Control Center or seek medical attention.[4][10]

-

If on Skin: Immediately remove all contaminated clothing.[4][12] Wash the affected area with plenty of soap and water.[2][3] If skin irritation develops or persists, seek medical attention.[3]

-

If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][12] Remove contact lenses if present and easy to do.[2][4] Continue rinsing. If eye irritation persists, get medical attention.[10]

-

If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[2][3][12] If the person is not breathing, give artificial respiration.[3] Seek immediate medical attention.[10]

Conclusion

This compound is a valuable tool in chemical research, but its safe use demands respect for its inherent hazards. By integrating the principles of the hierarchy of controls, adhering to rigorous handling protocols, and being prepared for emergencies, researchers can mitigate risks and maintain a safe and productive laboratory environment. This guide serves as a foundational resource, but it is incumbent upon every user to consult the most current Safety Data Sheet and their institution's specific safety policies before commencing work.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. media.hiscoinc.com [media.hiscoinc.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 6. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 7. epa.gov [epa.gov]

- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 9. 2-(4-Bromophenyl)-2-methylpropanenitrile | 101184-73-0 | TCI AMERICA [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. kishida.co.jp [kishida.co.jp]

- 12. chemcert.com.au [chemcert.com.au]

The Versatility of Boronic Acids: A Technical Guide for Organic Chemists and Drug Development Professionals

Boronic acids and their derivatives have emerged from the realm of chemical curiosities to become indispensable tools in modern organic synthesis and medicinal chemistry. Their unique electronic properties, bench-top stability, and generally low toxicity have established them as versatile building blocks for constructing complex molecular architectures.[1][2] This technical guide provides an in-depth exploration of the core applications of boronic acids, offering field-proven insights into their reactivity, mechanistic nuances, and practical implementation in the laboratory.

The Boronic Acid Moiety: A Foundation of Reactivity

A boronic acid is an organoboron compound characterized by a carbon-boron bond and two hydroxyl groups, with the general formula R-B(OH)₂.[1] The boron atom in boronic acids is electron-deficient, rendering it a Lewis acid. This inherent Lewis acidity is the cornerstone of their diverse reactivity, allowing for a wide range of chemical transformations. While free boronic acids can be prone to dehydration to form cyclic trimers known as boroxines, they are generally stable to air and moisture, making them amenable to routine handling in a laboratory setting.[3]

The Suzuki-Miyaura Coupling: A Pillar of Carbon-Carbon Bond Formation

The palladium-catalyzed cross-coupling of a boronic acid with an organohalide, known as the Suzuki-Miyaura reaction, is arguably the most prominent application of boronic acids.[4][5] This reaction has revolutionized the synthesis of biaryls, styrenes, and poly-olefins, and is widely employed in the pharmaceutical industry for the construction of drug candidates.[6]

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

-

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organohalide (R¹-X) to form a palladium(II) intermediate.[5][6]

-

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium(II) center. This step typically requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[8]

-

Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst.[5][6]

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

-

Aryl bromide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

-

Round-bottom flask

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add the aryl bromide, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the solvent system to the flask.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Reactant Class | Typical Catalyst Loading | Common Bases | Solvent Systems |

| Aryl Bromides | 1-5 mol% | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O, DMF |

| Aryl Chlorides | 2-10 mol% | K₃PO₄, CsF | Toluene, Dioxane |

| Aryl Triflates | 1-5 mol% | K₂CO₃, Na₂CO₃ | THF, DMF |

Expanding the Synthetic Toolbox: Beyond C-C Coupling

While the Suzuki-Miyaura reaction is a cornerstone, the utility of boronic acids extends to a variety of other powerful transformations.

Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds

The Chan-Lam coupling enables the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds through the copper-catalyzed reaction of boronic acids with amines, alcohols, and phenols.[9][10] This reaction is advantageous as it can often be performed under mild conditions, open to the air, and at room temperature.[10]

The proposed mechanism involves the transmetalation of the boronic acid with a Cu(II) species, followed by reductive elimination to form the desired C-N or C-O bond.[1][11]

Petasis Reaction: A Multicomponent Approach to Amines

The Petasis borono-Mannich (PBM) reaction is a three-component reaction between a boronic acid, an amine, and a carbonyl compound (aldehyde or ketone) to form substituted amines.[12][13][14] This reaction is particularly valuable for the synthesis of α-amino acids and their derivatives.[15] A key advantage of the Petasis reaction is its operational simplicity and the ability to generate molecular complexity in a single step.[12][14]

The reaction is believed to proceed through the formation of an iminium ion from the amine and carbonyl, followed by the nucleophilic addition of the organic group from the boronic acid.[15]

Boronic Acids as Protecting Groups and Catalysts

Beyond their role as coupling partners, boronic acids and their derivatives serve as versatile protecting groups and catalysts.

Protecting Groups for Diols and Boronic Acids

Boronic acids can reversibly form cyclic esters with 1,2- and 1,3-diols, making them effective protecting groups for carbohydrates and other polyols.[16] Conversely, the boronic acid functionality itself can be protected to prevent unwanted side reactions.[17] Common protecting groups for boronic acids include pinacol esters and N-methyliminodiacetic acid (MIDA) boronates.[3][17] MIDA boronates are particularly noteworthy for their high stability and the ability to be slowly hydrolyzed under mild basic conditions, enabling iterative cross-coupling strategies.[17]

Boronic Acid Catalysis

The Lewis acidic nature of boronic acids allows them to act as catalysts for a variety of organic transformations.[18][19] They can activate carboxylic acids towards nucleophilic attack, facilitating direct amide and ester formation.[18][19][20] Boronic acid catalysis offers a mild and atom-economical alternative to traditional methods that often require stoichiometric activating agents.[19][21]

Boronic Acids in Biological and Medicinal Chemistry

The unique ability of boronic acids to interact with diols has led to their widespread application in chemical biology and drug discovery.

Saccharide Sensing

Boronic acid-containing fluorescent probes have been developed for the detection of carbohydrates.[22][23][24] The binding of a saccharide to the boronic acid moiety can induce a change in the fluorescence properties of the probe, allowing for quantitative detection.[22][23] This principle is being explored for the development of continuous glucose monitoring systems for diabetic patients.[23]

Bioconjugation and Drug Delivery

Boronic acids are utilized in bioconjugation to link therapeutic payloads to biomolecules such as proteins and antibodies.[25][26][27] The reversible nature of the boronate ester bond can be exploited to create stimuli-responsive drug delivery systems that release their cargo under specific physiological conditions.[25][28] For instance, the acidic microenvironment of tumors can trigger the hydrolysis of a boronate linker, leading to targeted drug release. Furthermore, boronic acids can target the sialic acid-rich glycocalyx of cancer cells, enhancing the cellular uptake of therapeutic agents.[29]

Boron-Containing Pharmaceuticals

The boronic acid functional group is present in several approved drugs. Bortezomib (Velcade®), a proteasome inhibitor used in the treatment of multiple myeloma, is a prominent example.[1][21] The boron atom in bortezomib plays a crucial role in its mechanism of action by forming a stable complex with the active site of the proteasome.[1]

Synthesis of Boronic Acids and Their Derivatives

A variety of methods are available for the synthesis of boronic acids and their esters. The Miyaura borylation, a palladium-catalyzed cross-coupling of bis(pinacolato)diboron with organohalides, is a widely used and versatile method.[1] Alternatively, the reaction of Grignard or organolithium reagents with trialkyl borates followed by hydrolysis is a classical and effective approach.[30][31]

Conclusion

Boronic acids have transcended their initial role as simple coupling partners to become a multifaceted tool in the arsenal of the modern organic chemist. Their diverse reactivity, coupled with their increasing application in biological systems, ensures that boronic acids will continue to be a vibrant area of research and a key enabler of innovation in both academia and industry. The continued development of novel boronic acid-based reagents and methodologies promises to further expand the boundaries of chemical synthesis and drug discovery.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 4. organicreactions.org [organicreactions.org]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Chan-Lam Coupling [organic-chemistry.org]

- 10. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 11. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]

- 13. Petasis reaction - Wikipedia [en.wikipedia.org]

- 14. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Petasis Reaction [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]

- 24. Boronic Acid-Based Carbohydrate Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]

- 26. [PDF] Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. | Semantic Scholar [semanticscholar.org]

- 27. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 31. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

role of 2-(4-Boronophenyl)-2-methylpropanenitrile in proteomics research

An In-depth Technical Guide to the Role of 2-(4-Boronophenyl)-2-methylpropanenitrile in Proteomics Research

Abstract

In the landscape of chemical proteomics, the quest for novel, selective, and efficient molecular probes is paramount for elucidating protein function, identifying drug targets, and understanding disease mechanisms. This guide delves into the strategic role of a unique chemical scaffold, this compound, as a potential covalent probe for activity-based protein profiling (ABPP). We explore the established principles of its constituent reactive moieties—the boronic acid and the nitrile—and synthesize these concepts to propose a mechanism for its application in targeting enzyme superfamilies, particularly serine hydrolases. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing both foundational knowledge and a practical framework for the utilization of such dual-functionality probes in modern proteomics research.

Introduction to Covalent Probes in Chemical Proteomics

Chemical proteomics utilizes small-molecule probes to interrogate protein function directly within complex biological systems, such as cell lysates, living cells, or even whole organisms.[1][2] A powerful sub-discipline, Activity-Based Protein Profiling (ABPP), employs probes that covalently bind to the active sites of enzymes.[3] This technique provides a direct readout of the functional state of entire enzyme families, a critical advantage over traditional proteomic methods that measure protein abundance but not activity.[4][5]

An activity-based probe (ABP) is typically composed of three key elements: a reactive group (or "warhead") that forms a covalent bond with a specific amino acid residue in an enzyme's active site, a recognition element that directs the probe to a particular class of enzymes, and a reporter tag (e.g., biotin or a fluorophore) for visualization and enrichment of the probe-labeled proteins.[3][6] The design of the warhead is crucial as it dictates the probe's reactivity, selectivity, and the nature of the covalent bond formed.

The Chemistry of Key Covalent Warheads

The compound this compound is a fascinating scaffold as it incorporates two distinct chemical moieties that have been independently validated as effective "warheads" for covalent modification of proteins.

Boronic Acids: Reversible Serine/Threonine Binders

Boronic acids are well-established as reversible covalent inhibitors that primarily target nucleophilic serine or threonine residues found in the active sites of enzymes like proteases and proteasomes.[7][8] The boron atom is electrophilic and reacts with the hydroxyl group of an activated serine or threonine to form a stable, tetrahedral boronate ester.[9] This structure effectively mimics the transition state of substrate hydrolysis, leading to potent and specific inhibition.[7]

The reversibility of this interaction is a key feature, making boronic acids valuable tools for both therapeutic and research applications. A prime example is Bortezomib, an FDA-approved drug for multiple myeloma, which targets a catalytic threonine residue in the 26S proteasome.[7][8]

References

- 1. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Activity-based proteomics - Wikipedia [en.wikipedia.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Frontiers | Activity based protein profiling to detect serine hydrolase alterations in virus infected cells [frontiersin.org]

- 6. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Biomolecules with Reversible Covalent Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Unique Versatility of Organoboranes

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. fiveable.me [fiveable.me]

- 3. Sigma Journal of Engineering and Natural Sciences » Submission » ORGANOBORON COMPOUNDS AND THEIR USES IN ORGANIC SYNTHESIS [dergipark.org.tr]

- 4. Organoboron chemistry - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. thieme.de [thieme.de]

- 7. mdpi.com [mdpi.com]

- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [vivo.weill.cornell.edu]

- 9. Boron Chemistry for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. chemistnotes.com [chemistnotes.com]

- 12. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Asymmetric Hydroboration — Making Molecules [makingmolecules.com]

- 16. soci.org [soci.org]

- 17. Untitled Document [ursula.chem.yale.edu]

- 18. Yoneda Labs [yonedalabs.com]

- 19. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. youtube.com [youtube.com]

- 22. thieme-connect.com [thieme-connect.com]

- 23. tandfonline.com [tandfonline.com]

- 24. chemrxiv.org [chemrxiv.org]

- 25. researchgate.net [researchgate.net]

- 26. Preparation of organoboranes: reagents for organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Thieme E-Books & E-Journals [thieme-connect.de]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. Recent Synthesis Developments of Organoboron Compounds via Metal-Free Catalytic Borylation of Alkynes and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Organoboron chemistry comes to light: recent advances in photoinduced synthetic approaches to organoboron compounds - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Boron Renaissance in Modern Drug Discovery

An In-Depth Technical Guide to the Discovery of Novel Boronic Acid Derivatives

For many years, boron-containing compounds were largely relegated to the periphery of medicinal chemistry, often perceived as potentially toxic or synthetically inaccessible. This paradigm has been decisively overturned. The landmark approval of the proteasome inhibitor bortezomib (Velcade®) in 2003 ignited a renaissance in boron chemistry, revealing the profound potential of the boronic acid moiety as a versatile and potent pharmacophore.[1][2][3] This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals navigating this exciting frontier. We will move beyond simple recitation of facts to explore the strategic thinking, mechanistic underpinnings, and practical methodologies that drive the discovery of novel boronic acid derivatives.

The Core Chemistry: Understanding the Boronic Acid Functional Group

At its heart, a boronic acid is an organoboron compound featuring a carbon-boron bond and two hydroxyl groups, represented by the general formula R-B(OH)₂.[4][5][6] This seemingly simple arrangement confers a unique set of chemical properties that are central to its utility in drug design.

-

Lewis Acidity and Hybridization: The boron atom is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane.[4] This electron deficiency makes the boron atom an effective Lewis acid, capable of accepting a pair of electrons from a Lewis base.[2][5][6][7][8]

-

Reversible Covalent Bonding: A key feature is the ability of boronic acids to form reversible covalent bonds with nucleophiles, particularly the hydroxyl groups of diols (like those found in saccharides) or the side chains of specific amino acid residues (e.g., serine, threonine) within an enzyme's active site.[2][5][8][9] This interaction involves a change in boron's hybridization from trigonal planar (sp²) to tetrahedral (sp³), forming a stable boronate ester or adduct.[8][9]

-

Physicochemical Properties: Aryl boronic acids are generally more acidic than their alkyl counterparts, with pKa values typically ranging from 4 to 10.[2] This acidity can be tuned by introducing electron-withdrawing or electron-donating groups on the organic substituent.[2] A significant challenge in their handling is the propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines, which are often less soluble than the parent boronic acid.[10]

Synthetic Strategies for Novel Boronic Acid Derivatives

The accessibility of boronic acids is a major driver of their adoption. A robust toolkit of synthetic methods allows for the creation of vast and diverse chemical libraries.

Foundational Synthetic Pathways

The classical approach to synthesizing boronic acids involves the reaction of organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) compounds, with trialkyl borates (e.g., trimethyl borate, B(OMe)₃) at low temperatures, followed by acidic hydrolysis.[2][3][7][11] While effective, this method's functional group tolerance can be limited.

The Era of Catalysis: Suzuki-Miyaura and Beyond

The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction has revolutionized organic synthesis and is a cornerstone for modifying boronic acid derivatives.[8][12] This palladium-catalyzed reaction efficiently forms carbon-carbon bonds between a boronic acid (or ester) and an organohalide, enabling the construction of complex molecular scaffolds. This versatility is paramount in drug discovery for rapidly generating analogs for structure-activity relationship (SAR) studies.

Modern Innovations in Borylation

Recent advances have focused on more efficient and atom-economical methods:

-

C-H Borylation: This powerful strategy involves the direct conversion of a C-H bond into a C-B bond using transition metal catalysts (often iridium or rhodium), bypassing the need to pre-functionalize the substrate with a halide or organometallic group.[2]

-

Decarboxylative Borylation: A novel method developed at the Scripps Research Institute allows for the conversion of abundant and structurally diverse carboxylic acids into boronic acids.[13] This reaction utilizes an inexpensive nickel catalyst to replace the carboxylic acid group with a boron moiety, opening up new avenues for synthesis.[13]

Caption: Key synthetic routes to novel boronic acid derivatives.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a generalized workflow for a palladium-catalyzed Suzuki-Miyaura reaction, a fundamental tool in the synthesis of boronic acid-derived compounds.

Objective: To synthesize a biaryl compound from an aryl boronic acid and an aryl halide.

Materials:

-

Aryl boronic acid (1.2 equivalents)

-

Aryl halide (e.g., bromide or iodide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Procedure:

-

Reaction Setup: To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, aryl boronic acid, palladium catalyst, and base.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, usually 2-24 hours).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

-

Characterization: Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and other appropriate analytical techniques.

Characterization of Novel Boronic Acid Derivatives

Rigorous characterization is essential to confirm the identity, purity, and structure of newly synthesized derivatives. A multi-technique approach is standard practice.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation.[4]

-

¹¹B NMR: This is a definitive technique for observing the boron atom directly. Tricoordinate boronic acids and esters typically show a broad resonance in the 25-35 ppm range, while tetracoordinate boronate complexes resonate further upfield around 10 ppm.[4]

-

¹H and ¹³C NMR: Provide standard information about the organic scaffold. The formation of a boronate ester with a diol can lead to significant downfield shifts for the protons and carbons attached to the oxygen atoms involved in the binding.[14]

-

-

Mass Spectrometry (MS): Used to determine the molecular weight of the compound and confirm its elemental composition (via high-resolution mass spectrometry, HRMS).

-

X-ray Crystallography: Provides unambiguous proof of structure in the solid state.[12] It is particularly valuable for visualizing the three-dimensional arrangement of atoms and identifying intermolecular interactions, such as the hydrogen-bonded dimeric structures common to many boronic acids.[4][12]

| Technique | Information Gained | Typical Values/Observations for an Aryl Boronic Acid |

| ¹¹B NMR | Coordination state of Boron | δ 28-32 ppm (broad singlet for trigonal R-B(OH)₂) |

| ¹H NMR | Proton environment, structure | Aromatic protons (δ 7-8 ppm), -OH protons (broad, exchangeable) |

| ¹³C NMR | Carbon skeleton | Aromatic carbons (δ 120-150 ppm), C-B bond (broad signal) |

| HRMS (ESI+) | Elemental Formula | [M+H]⁺ or [M+Na]⁺ peak matching calculated exact mass |

| FT-IR | Functional Groups | Strong, broad O-H stretch (~3300 cm⁻¹), B-O stretch (~1350 cm⁻¹) |

Applications and Mechanism of Action in Drug Discovery

The unique chemistry of the boronic acid moiety translates into several powerful mechanisms of therapeutic action.

Enzyme Inhibition: The Covalent Reversible Advantage